molecular formula C16H13N3O3 B11515415 Quinazolin-4(3H)-one, 2-methyl-3-(4-methylphenyl)-7-nitro-

Quinazolin-4(3H)-one, 2-methyl-3-(4-methylphenyl)-7-nitro-

Cat. No.: B11515415
M. Wt: 295.29 g/mol
InChI Key: SQICVAWPEYVTDF-UHFFFAOYSA-N
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Description

Quinazolin-4(3H)-one, 2-methyl-3-(4-methylphenyl)-7-nitro- is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure with various substituents, including a methyl group at the 2-position, a 4-methylphenyl group at the 3-position, and a nitro group at the 7-position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinazolin-4(3H)-one, 2-methyl-3-(4-methylphenyl)-7-nitro- typically involves the condensation of appropriate starting materials under specific reaction conditions One common method involves the reaction of 2-aminobenzamide with an aldehyde or ketone in the presence of an acid catalyst The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the quinazolinone core

Industrial Production Methods

Industrial production of Quinazolin-4(3H)-one, 2-methyl-3-(4-methylphenyl)-7-nitro- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Quinazolin-4(3H)-one, 2-methyl-3-(4-methylphenyl)-7-nitro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Quinazolin-4(3H)-one, 2-methyl-3-(4-methylphenyl)-7-nitro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Quinazolin-4(3H)-one, 2-methyl-3-(4-methylphenyl)-7-nitro- can be compared with other quinazolinone derivatives, such as:

    Quinazolin-4(3H)-one: The parent compound without any substituents.

    2-Methylquinazolin-4(3H)-one: A derivative with a methyl group at the 2-position.

    3-(4-Methylphenyl)quinazolin-4(3H)-one: A derivative with a 4-methylphenyl group at the 3-position.

    7-Nitroquinazolin-4(3H)-one: A derivative with a nitro group at the 7-position.

The uniqueness of Quinazolin-4(3H)-one, 2-methyl-3-(4-methylphenyl)-7-nitro- lies in its specific combination of substituents, which can confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

2-methyl-3-(4-methylphenyl)-7-nitroquinazolin-4-one

InChI

InChI=1S/C16H13N3O3/c1-10-3-5-12(6-4-10)18-11(2)17-15-9-13(19(21)22)7-8-14(15)16(18)20/h3-9H,1-2H3

InChI Key

SQICVAWPEYVTDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=CC(=C3)[N+](=O)[O-])C

Origin of Product

United States

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